
Enadoline
Overview
Description
Preclinical studies demonstrated its high selectivity for KOP receptors, with 25-fold greater potency than morphine and 17-fold greater potency than U-62066 (spiradoline) in analgesia models . However, clinical trials revealed dose-limiting neuropsychiatric side effects, including dysphoria, visual distortions, and dissociation, which curtailed its development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enadoline involves several key steps. The process begins with the preparation of the intermediate compound, 1-[8-methylamino-1-oxaspiro[4.5]decan-7-yl]pyrrolidine, from 1,4-cyclohexadione. This intermediate is then subjected to condensation, spirocyclization, reduction, and epoxidation reactions. The epoxy ring is opened with methylamine to yield a mixture of aminoethanols, which undergo ring closure and cleavage to form the desired intermediate. Finally, this intermediate is acylated with 4-benzofuranacetic acid in the presence of a coupling agent, such as carbonyldiimidazole, to produce this compound .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Enadoline primarily undergoes substitution reactions due to the presence of functional groups such as the benzofuran and pyrrolidine moieties. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles or electrophiles that target the benzofuran or pyrrolidine rings. Common reagents include halogens, alkylating agents, and acylating agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within this compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce certain functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups, leading to different analogs.
Scientific Research Applications
Pharmacodynamics and Mechanism of Action
Enadoline acts primarily on the kappa-opioid receptors, which are distributed throughout the central nervous system. Its action can lead to various physiological effects, including analgesia, sedation, and dysphoria. The compound has been noted for its potency; it is reported to be 25 times more potent than morphine in terms of analgesic effects .
Key Findings from Research
- Pain Management : this compound has demonstrated significant antihyperalgesic and antiallodynic actions in preclinical models of surgical pain. In a study using rats, this compound was shown to effectively reduce pain responses without the side effects commonly associated with mu-opioid agonists like morphine .
- Substance Use Disorders : Research indicates that this compound may play a role in modulating addictive behaviors. In studies involving alcohol self-administration in rats, acute administration of this compound decreased alcohol intake, suggesting its potential utility in treating alcohol use disorders .
- Psychotropic Effects : Clinical trials have revealed that this compound can induce visual distortions and feelings of dissociation at higher doses. These effects are similar to those observed with other kappa-opioid agonists and raise concerns regarding its safety profile for certain populations .
Comprehensive Data Table
The following table summarizes key research findings related to this compound's applications:
Case Study 1: Analgesic Efficacy
A pilot study evaluated the pharmacodynamic effects of this compound against traditional opioids like hydromorphone and butorphanol. The results indicated that while this compound produced significant sedation and confusion at higher doses, it lacked the respiratory depression typically associated with mu-opioid agonists. This finding positions this compound as a potentially safer alternative for pain management in specific contexts .
Case Study 2: Impact on Alcohol Consumption
In a controlled study examining the effects of kappa-opioid agonists on alcohol intake, this compound was administered to rats trained for self-administration tasks. The results showed a marked decrease in alcohol consumption following acute administration of this compound, highlighting its potential application in treating alcohol use disorders .
Mechanism of Action
Enadoline exerts its effects by selectively binding to kappa-opioid receptors in the brain and other tissues. This binding activates the receptors, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal activity. The activation of kappa-opioid receptors is associated with analgesic effects, as well as side effects such as dysphoria and hallucinations .
Comparison with Similar Compounds
Pharmacological Profiles and Receptor Selectivity
- This compound vs. Butorphanol: this compound’s pure KOP agonism contrasts with butorphanol’s partial μ agonism and KOP antagonism. In pigeons, butorphanol antagonized this compound’s discriminative stimulus effects, highlighting its dual activity . Clinically, butorphanol produced μ-mediated euphoria, while this compound induced dysphoria .
- This compound vs. Hydromorphone : Hydromorphone’s μ selectivity caused respiratory depression and euphoria, absent with this compound. Both reduced cocaine self-administration in monkeys, but this compound’s effects were KOP-specific .
- This compound vs. Spiradoline : Both are KOP-selective, but spiradoline’s G-protein bias may explain its milder psychotomimetic effects. This compound showed higher potency in shock-titration assays .
Behavioral and Clinical Efficacy
- Antinociception: this compound was ineffective in human dental pain trials, whereas spiradoline and U50,488 showed partial efficacy in preclinical models . Neonatal rats were 8x more sensitive to this compound in the formalin test than adults, suggesting developmental differences in KOP signaling .
- Addiction Modulation : this compound (80 µg/kg) attenuated cocaine-induced "high" but failed to reduce self-administration in humans, unlike U50,488, which suppressed cocaine intake in monkeys .
- Cardiovascular Effects : this compound and ethylketocyclazocine (EKC) increased heart rate in primates, but this compound’s effects were more potent and behaviorally disruptive .
Adverse Effects and Tolerability
- This compound : Dose-limiting dysphoria, dissociation, and psychosis-like symptoms at ≥160 µg/70 kg .
- Butorphanol: Lower incidence of dysphoria but μ-mediated nausea and respiratory effects .
- Spiradoline/U50,488 : Better tolerated in humans, with fewer neuropsychiatric side effects .
Functional Selectivity and Signaling
This compound’s internalization bias at KOP receptors (bias value = 4.2) contrasts with spiradoline’s G-protein bias (1.8) and U50,488’s intermediate profile (1.7). This may explain this compound’s pronounced psychotomimetic effects, as internalization-biased agonists persistently desensitize receptors .
Q & A
Q. (Basic) What methodological considerations are critical when designing in vivo studies to evaluate Enadoline's efficacy in pain management models?
Answer:
- Experimental Design: Use randomized, controlled trials with blinding to reduce bias. Include dose-ranging arms (e.g., 0.1–1.0 mg/kg) and control groups (vehicle/placebo and active comparator, if applicable) .
- Animal Models: Select species-specific pain models (e.g., thermal hyperalgesia in rodents) validated for kappa-opioid receptor agonism .
- Data Collection: Standardize timepoints for behavioral assays (e.g., latency to withdrawal) and physiological measurements (e.g., plasma concentration via LC-MS) .
- Statistical Power: Calculate sample size using preliminary data to ensure adequate power (e.g., α=0.05, β=0.2) .
Q. (Advanced) How can researchers reconcile contradictions between preclinical and clinical data on this compound's therapeutic window?
Answer:
- Systematic Review: Conduct a PRISMA-guided meta-analysis to compare preclinical efficacy thresholds (e.g., ED₅₀) with clinical safety margins (e.g., adverse event incidence) .
- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrate species-specific bioavailability data to adjust for interspecies metabolic differences (e.g., cytochrome P450 activity) .
- In Vitro-In Vivo Extrapolation (IVIVE): Use hepatocyte assays to predict human clearance rates and adjust dosing regimens .
- Sensitivity Analysis: Identify confounders (e.g., strain-specific receptor density) using multivariate regression .
Q. (Basic) What analytical techniques are validated for quantifying this compound in biological matrices, and how should they be optimized?
Answer:
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) for preliminary screening. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity (LOQ ≤1 ng/mL) .
- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction for plasma/brain homogenates .
- Validation: Follow FDA bioanalytical guidelines for accuracy (85–115%), precision (CV ≤15%), and stability (freeze-thaw cycles) .
Q. (Advanced) What strategies minimize variability in neuropharmacological assays assessing this compound's receptor binding kinetics?
Answer:
- Standardization: Pre-treat tissues with protease inhibitors to prevent receptor degradation. Use radioligands (e.g., [³H]-Enadoline) with consistent specific activity .
- Control Variables: Maintain uniform incubation conditions (pH 7.4, 37°C) and wash steps to reduce nonspecific binding .
- Data Normalization: Express results as % displacement relative to a reference compound (e.g., U-50488) to control for inter-experimental variability .
Q. (Basic) How should researchers determine appropriate this compound dosages for acute vs. chronic administration studies?
Answer:
- Acute Studies: Use dose-response curves to identify ED₅₀ values in target tissues (e.g., spinal cord). Start with literature-based ranges (e.g., 0.3–3.0 mg/kg, i.p.) and adjust using pilot data .
- Chronic Studies: Incorporate tolerance checks (e.g., weekly efficacy assessments) and escalate doses incrementally (e.g., 10% increases) to avoid ceiling effects .
Q. (Advanced) What statistical approaches are robust for analyzing this compound's dose-response relationships in heterogenous populations?
Answer:
- Mixed-Effects Models: Account for intra-subject variability and missing data in longitudinal studies .
- Bootstrap Resampling: Estimate confidence intervals for EC₅₀ values when normality assumptions are violated .
- Bayesian Hierarchical Modeling: Integrate prior data (e.g., receptor binding affinities) to refine posterior dose predictions .
Q. (Basic) What criteria validate animal models for studying this compound's effects on opioid receptor subtypes?
Answer:
- Receptor Specificity: Confirm kappa-opioid selectivity using knockout models or antagonists (e.g., nor-BNI) .
- Behavioral Correlates: Align endpoints (e.g., aversion in conditioned place preference) with human biomarkers (e.g., fMRI activation patterns) .
- Histological Verification: Post-mortem immunohistochemistry to confirm target tissue engagement (e.g., dorsal root ganglia) .
Q. (Advanced) How can meta-regression address heterogeneity in published this compound studies regarding its abuse liability profile?
Answer:
- Covariate Adjustment: Include study-level variables (e.g., sample size, species) to explain variance in effect sizes .
- Subgroup Analysis: Stratify by administration route (e.g., intravenous vs. oral) or receptor occupancy thresholds .
- Publication Bias Assessment: Use funnel plots and Egger’s test to evaluate missing negative data .
Q. (Basic) What ethical and methodological guidelines govern this compound trials involving human participants?
Answer:
- Informed Consent: Disclose risks (e.g., dysphoria) and benefits (e.g., analgesia) using non-technical language .
- Adverse Event Monitoring: Implement real-time reporting systems for CNS-related side effects (e.g., dizziness) .
- Blinding: Use double-blind protocols with matched placebo capsules to reduce expectancy bias .
Q. (Advanced) What integrative approaches reconcile this compound's conflicting in vitro potency and in vivo efficacy data?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate tissue penetration (e.g., blood-brain barrier transit) to predict in vivo activity .
- Transcriptomic Profiling: Compare receptor mRNA expression in cell lines vs. target tissues to explain potency gaps .
- Functional Assays: Use GTPγS binding to measure G-protein activation, complementing radioligand displacement data .
Properties
CAS No. |
124378-77-4 |
---|---|
Molecular Formula |
C24H32N2O3 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(1-benzofuran-4-yl)-N-methyl-N-[(5R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20?,21?,24-/m0/s1 |
InChI Key |
JMBYBVLCYODBJQ-VUNKPPBISA-N |
SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Isomeric SMILES |
CN(C1CC[C@@]2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Key on ui other cas no. |
124378-77-4 |
solubility |
In water, 1.15 mg/L at 25 °C (est) |
Synonyms |
CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |
vapor_pressure |
1.46X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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